4,6-Dichloroquinazoline

Overview

Description

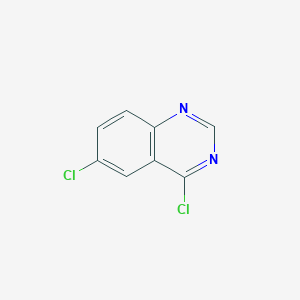

4,6-Dichloroquinazoline is a heterocyclic organic compound that contains a quinazoline ring with two chlorine atoms attached to the 4th and 6th positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class of compounds to which 4,6-dichloroquinazoline belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .

Mode of Action

Quinazoline derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some quinazoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Biochemical Pathways

Quinazoline derivatives have been associated with a variety of biochemical pathways, depending on their specific targets and modes of action .

Result of Action

Some quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific substitutions on the quinazoline ring .

Cellular Effects

They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives have been found to interact with DNA, inhibiting topoisomerase II, and inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Quinazoline derivatives have been found to exhibit time-dependent cytotoxic effects in cancer cell lines .

Metabolic Pathways

Quinazoline derivatives have been found to influence various metabolic pathways in cancer cells .

Subcellular Localization

Quinazoline derivatives have been found to localize in various subcellular compartments depending on their specific substitutions .

Preparation Methods

The synthesis of 4,6-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, which are then chlorinated to produce this compound . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. Industrial production methods often employ non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production .

Chemical Reactions Analysis

4,6-Dichloroquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, leading to the formation of different derivatives.

Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions are often polysubstituted quinazolines and quinazolinones .

Scientific Research Applications

4,6-Dichloroquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

4,6-Dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:

- 4-Chloroquinazoline

- 4,8-Dichloroquinazoline

- 4,7-Dichloroquinazoline

- 2,4-Dichloroquinazoline

- 2,4,7-Trichloroquinazoline

These compounds share structural similarities but differ in their substitution patterns and, consequently, their chemical and biological properties. The unique positioning of chlorine atoms in this compound contributes to its distinct reactivity and applications.

Biological Activity

4,6-Dichloroquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial fields. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Several studies have reported that this compound and its derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : This compound has shown effectiveness against a range of bacterial strains, indicating potential utility in treating infections.

- Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation in various models, suggesting a role in managing inflammatory diseases.

- Neuroprotective Effects : Recent studies indicate potential applications in neurodegenerative diseases through cholinesterase inhibition.

The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets:

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cell signaling pathways. For instance, they can inhibit PAK4 (p21-activated kinase 4), which is implicated in cancer cell migration and invasion .

- DNA Interaction : Some studies suggest that quinazoline compounds can intercalate with DNA or inhibit topoisomerase II, leading to increased DNA damage and subsequent apoptosis in cancer cells.

- Cholinesterase Inhibition : Recent research highlights the ability of certain quinazoline derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .

Anticancer Studies

A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against several human cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | DNA intercalation and topoisomerase inhibition |

Antimicrobial Activity

In antimicrobial evaluations, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Studies

In neuroprotective assays, derivatives of this compound were evaluated for their ability to inhibit AChE:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.52 | >96 |

| Compound B | 3.65 | >20 |

These compounds showed promising results compared to donepezil, a standard AChE inhibitor used in Alzheimer's treatment.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer treated with a regimen including a quinazoline derivative showed improved survival rates compared to standard therapy.

- Case Study on Antimicrobial Efficacy : An investigation into the use of this compound for treating skin infections caused by resistant Staphylococcus aureus yielded positive outcomes, emphasizing its potential as an alternative treatment option.

Properties

IUPAC Name |

4,6-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBCOVKUVLFOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289021 | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-22-7 | |

| Record name | 7253-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?

A1: this compound readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting this compound with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of this compound as a precursor in organic synthesis.

Q2: Beyond simple amine substitutions, are there other reported reactions of this compound?

A2: Yes, research indicates that this compound can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of this compound's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.